Allyl phenyl ether

Description

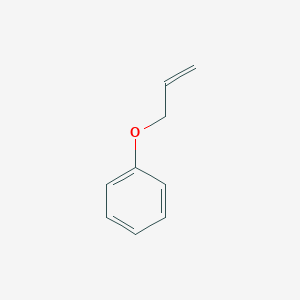

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061943 | |

| Record name | Allyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-13-0 | |

| Record name | Allyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl ether, with the chemical formula C₉H₁₀O, is an organic compound that serves as a crucial intermediate in various synthetic processes, including in the development of pharmaceuticals and OLED materials.[1] Its physical properties are fundamental to its application and manipulation in a laboratory setting. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for its synthesis, and a visualization of its key chemical transformation, the Claisen rearrangement.

Core Physical Properties

The physical properties of this compound have been extensively documented. The following tables summarize the key quantitative data from various sources, providing a comparative overview.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Ethereal-rosy, green, slightly "gassy", Geranium-type | [3] |

| Boiling Point | 191.7 °C to 195 °C | [1][3][4] |

| Melting Point | 90 °C (in water) | [3][5] |

| Flash Point | 62 °C to 63 °C (closed cup) | [1] |

| Vapor Pressure | ~20 mmHg @ 20°C | [6] |

Optical and Density Properties

| Property | Value | Source(s) |

| Density | 0.978 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.522 | [4] |

| Molar Refractivity | 41.73 mL/mol | [4] |

Solubility and Other Properties

| Property | Value | Source(s) |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [3] |

| Surface Tension | 33.98 dyn/cm | [4] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for preparing this compound is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. Below are two detailed protocols.

Protocol 1: Synthesis using Potassium Carbonate in Acetone (B3395972)

This protocol is adapted from a standard laboratory procedure for the synthesis of ethers.

Materials:

-

Phenol (B47542) (94 g, 1.0 mol)

-

Allyl bromide (121 g, 1.0 mol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (140 g, 1.0 mol)

-

Acetone (150 g)

-

Diethyl ether

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Anhydrous potassium carbonate (for drying)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[2]

-

Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[2]

-

After cooling the reaction mixture to room temperature, add distilled water to dissolve the inorganic salts.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[7]

-

Wash the combined organic layers with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[2]

-

Dry the organic layer over anhydrous potassium carbonate.[7]

-

Remove the diethyl ether by evaporation under reduced pressure using a rotary evaporator.[7]

-

Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[2]

Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide

This method offers a more environmentally friendly approach by eliminating the need for a solvent.

Materials:

-

Phenol (94 mg, 1.0 mmol)

-

Allyl bromide

-

Solid Potassium Hydroxide (KOH) pellet

-

Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)

-

Stirring apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a suitable reaction vessel, combine phenol (94 mg), allyl bromide, and one pellet of solid potassium hydroxide. The use of a phase-transfer catalyst like TBAI is optional but can increase the reaction rate.[7]

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion (approximately 14 hours for an 89% yield), the excess allyl bromide can be removed by distillation under reduced pressure.[7]

-

The final product can be purified by column chromatography on silica gel.[7]

Visualizations

Claisen Rearrangement of this compound

A key reaction of this compound is the Claisen rearrangement, a[8][8]-sigmatropic rearrangement that occurs upon heating to form 2-allylphenol. This intramolecular process proceeds through a concerted pericyclic transition state.[9][10]

Caption: The Claisen rearrangement of this compound to 2-allylphenol.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

This compound has been identified as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This makes ENR an attractive target for the development of novel antibacterial agents.[11][12]

Caption: Inhibition of the ENR enzyme in the bacterial FAS-II pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 1746-13-0 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 1746-13-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

Allyl Phenyl Ether: An In-depth Technical Guide on Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl ether (APE) is an organic compound of significant interest in synthetic chemistry, particularly as a classic substrate for studying the Claisen rearrangement. An intricate understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic methodologies, and for its potential application in drug development. This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, supported by computational data and established experimental protocols.

Chemical Structure

This compound, with the chemical formula C₉H₁₀O, consists of a phenyl group bonded to an allyl group through an ether linkage.[1][2][3][4] Its IUPAC name is (prop-2-en-1-yloxy)benzene.[5] The molecule can be conceptually divided into three key components: the aromatic phenyl ring, the flexible allyl chain, and the central ether oxygen atom. The interplay between the electronic properties of the aromatic system and the reactivity of the allylic double bond, mediated by the ether linkage, defines the chemical character of the molecule.

The structural representation of this compound is depicted in the following diagram:

References

- 1. Microwave Spectrum of the Ethylmethyl Ether Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-eth" by Kevin Hess and Linda Farber [digitalcommons.sacredheart.edu]

- 5. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of Allyl Phenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl phenyl ether, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic and allylic protons. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.28 | m | 2H | Ar-H (meta) |

| 6.98 - 6.94 | m | 3H | Ar-H (ortho, para) |

| 6.08 | ddt, J = 17.3, 10.5, 5.3 Hz | 1H | -CH=CH₂ |

| 5.42 | dq, J = 17.3, 1.6 Hz | 1H | =CH₂ (trans) |

| 5.27 | dq, J = 10.5, 1.4 Hz | 1H | =CH₂ (cis) |

| 4.55 | dt, J = 5.3, 1.5 Hz | 2H | -OCH₂- |

Data sourced from spectral databases and may vary slightly depending on experimental conditions.[1][2][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Ar-C (quaternary, attached to O) |

| 133.5 | -CH=CH₂ |

| 129.5 | Ar-C (meta) |

| 121.0 | Ar-C (para) |

| 117.8 | =CH₂ |

| 114.8 | Ar-C (ortho) |

| 68.9 | -OCH₂- |

Data sourced from spectral databases and may vary slightly depending on experimental conditions.[4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 - 3040 | Medium | =C-H stretch (aromatic and vinyl) |

| 2925 - 2860 | Medium | C-H stretch (aliphatic) |

| 1648 | Medium | C=C stretch (alkene) |

| 1598, 1495 | Strong | C=C stretch (aromatic ring) |

| 1242 | Strong | C-O-C stretch (asymmetric) |

| 1033 | Strong | C-O-C stretch (symmetric) |

| 991, 926 | Strong | =C-H bend (out-of-plane) |

| 753, 691 | Strong | Ar-H bend (out-of-plane) |

Data sourced from spectral databases and may vary slightly depending on experimental conditions.[6][7]

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 25 | [M - CO]⁺ |

| 93 | 40 | [C₆H₅O]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

The fragmentation pattern can be complex and may involve rearrangements such as the Claisen rearrangement upon ionization.[8][9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11][12][13] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[11][13]

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[11] Ensure no solid particles are present; filter if necessary.[14]

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition :

-

Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.[11]

-

Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[11]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[15]

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to obtain the spectrum as a thin film.[16] Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrument Setup : Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via a heated inlet system or by direct injection.[17][18]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[19][20]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[17][20]

-

Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value.[17][20] The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[18]

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

- 1. This compound(1746-13-0) 1H NMR spectrum [chemicalbook.com]

- 2. chegg.com [chegg.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(1746-13-0) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(1746-13-0) IR Spectrum [chemicalbook.com]

- 7. chegg.com [chegg.com]

- 8. Claisen rearrangement of this compound and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, (2-propenyloxy)- [webbook.nist.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. sapub.org [sapub.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. This compound | 1746-13-0 [chemicalbook.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. sydney.edu.au [sydney.edu.au]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of allyl phenyl ether. It details the chemical shifts, coupling constants, and signal multiplicities, offering a foundational resource for the structural elucidation and characterization of this compound and related structures in research and drug development.

Introduction

This compound is a key organic intermediate and a common structural motif in various molecules of pharmaceutical and materials science interest. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring chemical transformations. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the electronic environment and connectivity of protons within a molecule. This guide will dissect the 1H NMR spectrum of this compound, providing a detailed interpretation of its features.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and allylic protons. The data presented here is typically obtained in deuterated chloroform (B151607) (CDCl3) as the solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Table 1: Summary of 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2', H-6' (ortho) | ~7.30 | m | - | 2H |

| H-3', H-5' (meta) | ~6.95 | m | - | 2H |

| H-4' (para) | ~6.90 | m | - | 1H |

| H-2 (=CH) | 6.05 | ddt | J_trans = 17.3, J_cis = 10.5, J_allyl = 5.3 | 1H |

| H-3a (=CH2, trans) | 5.41 | dq | J_trans = 17.3, J_gem = 1.5 | 1H |

| H-3b (=CH2, cis) | 5.27 | dq | J_cis = 10.5, J_gem = 1.5 | 1H |

| H-1 (-OCH2-) | 4.53 | dt | J_allyl = 5.3, J_gem_allyl = 1.5 | 2H |

Note: The aromatic region often presents as a complex multiplet due to second-order effects and small differences in chemical shifts between the ortho, meta, and para protons.

Analysis of Spectral Features

Aromatic Protons (H-2', H-3', H-4', H-5', H-6')

The five protons on the phenyl ring appear in the downfield region of the spectrum, typically between 6.90 and 7.30 ppm. The electron-donating nature of the ether oxygen causes a slight shielding of the ortho and para protons relative to the meta protons. This results in a complex multiplet pattern that can be challenging to resolve into individual signals at lower field strengths.

Vinylic Protons (H-2, H-3a, H-3b)

The three vinylic protons of the allyl group are chemically non-equivalent and give rise to distinct signals.

-

H-2 (=CH): This proton, located on the internal carbon of the double bond, appears as a doublet of doublet of triplets (ddt) around 6.05 ppm. This complex splitting pattern arises from coupling to the trans- (H-3a), cis- (H-3b), and allylic (H-1) protons.

-

H-3a and H-3b (=CH2): These are the two terminal vinylic protons. Due to their different spatial relationships with the rest of the molecule, they are diastereotopic and have different chemical shifts.

-

The proton trans to the H-2 proton (H-3a) resonates at approximately 5.41 ppm.

-

The proton cis to the H-2 proton (H-3b) is found at a slightly upfield position, around 5.27 ppm.

-

Both H-3a and H-3b appear as doublets of quartets (dq). The large doublet splitting is due to the trans and cis coupling with H-2, respectively. The smaller quartet-like appearance is due to geminal coupling with each other and a small coupling to the allylic protons.

-

Allylic Protons (H-1)

The two protons of the methylene (B1212753) group attached to the ether oxygen (H-1) are equivalent and appear as a doublet of triplets (dt) at approximately 4.53 ppm. The primary splitting into a triplet is due to coupling with the two adjacent vinylic protons (H-2), and the finer splitting into a doublet is due to a small coupling with the terminal vinylic protons (H-3a and H-3b).

Visualization of Molecular Structure and Splitting Patterns

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key spin-spin coupling interactions that give rise to the observed splitting patterns.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For complex multiplets, determine the coupling constants by measuring the distance in Hz between the split peaks.

Conclusion

The 1H NMR spectrum of this compound is rich with information, providing a detailed fingerprint of its molecular structure. A comprehensive analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton in the molecule. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is fundamental for researchers, scientists, and drug development professionals working with this and structurally related compounds.

13C NMR Chemical Shifts of Allyl Phenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of allyl phenyl ether. It includes a detailed data summary, a standard experimental protocol for data acquisition, and visualizations to illustrate the molecular structure and the correlation between carbon environments and their respective chemical shifts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy, including the effects of electronegativity, hybridization, and aromatic substitution.

| Carbon Atom | Chemical Shift (ppm) | Multiplicity | Rationale for Assignment |

| C1 (ipso-C) | 158.4 | Singlet | Quaternary aromatic carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift. |

| C2/C6 (ortho-C) | 114.8 | Doublet | Aromatic CH carbons shielded by the electron-donating effect of the ether oxygen. |

| C3/C5 (meta-C) | 129.4 | Doublet | Aromatic CH carbons with chemical shifts similar to those in unsubstituted benzene. |

| C4 (para-C) | 120.8 | Doublet | Aromatic CH carbon, slightly shielded compared to the meta carbons. |

| C7 (O-CH₂) | 68.8 | Triplet | Aliphatic carbon directly bonded to the electronegative oxygen, causing a downfield shift into the typical range for ethers. |

| C8 (=CH) | 132.7 | Doublet | sp² hybridized carbon of the allyl group, deshielded due to the double bond. |

| C9 (=CH₂) | 117.6 | Triplet | Terminal sp² hybridized carbon of the allyl group. |

Experimental Protocols

The following is a standard experimental protocol for acquiring a proton-decoupled 13C NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup and Data Acquisition: [1]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (typically 0-220 ppm).

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is necessary.

-

Temperature: The experiment is typically performed at room temperature.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualization of Molecular Structure and Chemical Shift Correlations

The following diagrams provide a visual representation of the this compound molecule and the logical relationships influencing its 13C NMR chemical shifts.

Caption: Structure of this compound with IUPAC numbering for 13C NMR assignments.

Caption: Factors influencing the 13C NMR chemical shifts in this compound.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of Allyl Phenyl Ether for Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the functional group analysis of allyl phenyl ether. This compound is an organic compound notable for its ether linkage, aromatic phenyl group, and terminal allyl group, making it a valuable subject for spectroscopic study and a precursor in various chemical syntheses, including the Claisen rearrangement.[1][2] FT-IR spectroscopy is a non-destructive analytical technique that offers significant insights into the molecular structure and composition of substances by measuring the absorption of infrared radiation by their chemical bonds.[3]

Core Functional Groups in this compound

This compound (C₉H₁₀O) possesses three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum:

-

Phenyl Group (C₆H₅-): An aromatic ring characterized by C-H and C=C bonds.

-

Ether Linkage (-O-): The C-O-C linkage connecting the allyl and phenyl groups.

-

Allyl Group (CH₂=CH-CH₂-): A three-carbon chain containing a terminal double bond (alkene).

Quantitative FT-IR Data and Functional Group Assignment

The analysis of an FT-IR spectrum involves assigning specific absorption bands (peaks) to the vibrational modes of the molecule's functional groups. Phenyl alkyl ethers are known to exhibit two prominent C-O stretching absorbances.[4][5] The table below summarizes the principal vibrational frequencies observed for this compound.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Characteristics |

| Aromatic C-H Stretch | Phenyl Group | 3040.88[6] | Sharp, medium intensity peak above 3000 cm⁻¹ |

| Asymmetric C-O-C Stretch | Ether Linkage | 1240.09[6] | Strong intensity, characteristic of aryl-alkyl ethers |

| Symmetric C-O-C Stretch | Ether Linkage | 1031.85[6] | Strong to medium intensity |

| Alkene C=C Stretch | Allyl Group | ~1640-1650 | Medium intensity, characteristic of a double bond |

| Aromatic C=C Ring Stretch | Phenyl Group | ~1597-1638[6] | Multiple sharp bands of varying intensity |

| Out-of-Plane (OOP) C-H Bend (Aromatic) | Phenyl Group | ~690-900 | Strong bands, pattern indicates substitution |

| -O-CH₂- Stretch | Ether/Allyl Linkage | 990.49[6] | Medium to strong intensity |

Experimental Protocol for FT-IR Analysis

This section details a generalized yet precise methodology for acquiring the FT-IR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.[3]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)[3]

Procedure:

-

Instrument Preparation and Background Scan:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.[7]

-

Acquire a background spectrum with the clean, empty ATR crystal.[3] This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent response, which will be subtracted from the sample spectrum. Common parameters include a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Averaging multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[3]

-

-

Sample Application:

-

Place a single drop of neat (pure) this compound directly onto the center of the ATR crystal.[7] Only a small amount is needed to completely cover the crystal surface.

-

-

Data Acquisition:

-

Initiate the sample scan using the same parameters as the background scan. The instrument will automatically ratio the single beam sample spectrum to the single beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Post-Analysis and Cleaning:

-

Once the spectrum is collected, remove the this compound sample from the ATR crystal.

-

Thoroughly clean the crystal surface again with an appropriate solvent to prevent sample carryover, which could contaminate subsequent analyses.[3]

-

Visualization of Experimental and Logical Workflows

The logical flow from sample preparation to final data interpretation in FT-IR analysis is critical for obtaining reliable results. The following diagram illustrates this workflow.

Caption: Logical workflow for FT-IR functional group analysis.

The following diagram illustrates the key vibrational modes of this compound that are identified through FT-IR spectroscopy.

Caption: Mapping functional groups to their IR vibrational modes.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cce.researchcommons.org [cce.researchcommons.org]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of Allyl Phenyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenyl ether in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, polymer chemistry, and as an intermediate in the production of fine chemicals. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound (C₆H₅OCH₂CH=CH₂) possesses both a nonpolar phenyl group and a slightly polar ether linkage, as well as a nonpolar allyl group. This amphiphilic nature dictates its solubility profile, making it generally more soluble in nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and available qualitative descriptions, the following table summarizes its expected and reported solubility. It is generally described as soluble in alcohols and oils and miscible with diethyl ether.[1][2][3]

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[1] |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Moderately Polar | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Other Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Insoluble[1][4][5][6][7] |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at standard conditions. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Insoluble" indicates that only a negligible amount will dissolve.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[8][9]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and appropriate glassware for standard solutions

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Determine the mass of the collected sample.

-

Dilute the sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted saturated solution samples.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound [chemister.ru]

- 2. This compound CAS#: 1746-13-0 [m.chemicalbook.com]

- 3. Phenyl Ethyl Allyl Ether (14289-65-7) | Quality Chemical Dealer [chemicalbull.com]

- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. This compound | 1746-13-0 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to the Physicochemical Properties of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of allyl phenyl ether, including detailed experimental protocols for their determination. This information is critical for the safe handling, quality control, and application of this compound in research and development.

Core Physical Properties of this compound

This compound, with the chemical formula C₆H₅OCH₂CH=CH₂, is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate knowledge of its physical properties is essential for its application in pharmaceuticals, polymer chemistry, and materials science.

Summary of Quantitative Data

The physical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports regarding its melting point. While some sources describe it as a solid with a high melting point, the majority of chemical safety and supplier data indicate it is a liquid at standard temperature and pressure.

| Physical Property | Value | Source(s) |

| Boiling Point | 192 °C (at 760 mmHg) | [1][2][3] |

| ~195 °C | [4] | |

| Melting Point | < 0 °C | [5] |

| 90 °C (in water) | [6] | |

| Physical State at 20°C | Clear Liquid | [1][4][7] |

| Density | 0.978 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.522 | [2] |

| Flash Point | 62 - 66 °C | [1][5] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (if in solid form)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial heating (10-20 °C/min) can be performed to estimate the melting range.

-

For an accurate measurement, a second sample should be prepared. Heat rapidly to about 10-15 °C below the estimated melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary and then ceases upon cooling is observed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation: Add a few milliliters of this compound to a small test tube.

-

Capillary Insertion: Place a capillary tube into the test tube with its sealed end pointing upwards.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). The heat should be applied gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of an organic compound like this compound.

Caption: Logical workflow for determining the melting and boiling points of an organic compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound 99 1746-13-0 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 1746-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound CAS#: 1746-13-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Refractive Index and Density of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties—refractive index and density—of allyl phenyl ether (CAS: 1746-13-0). It includes collated data from various sources, detailed experimental protocols for their measurement, and workflow diagrams to illustrate the determination processes.

Core Physical Properties of this compound

This compound, also known as allyloxybenzene or 3-phenoxypropene, is a colorless to very slightly yellow organic liquid with the molecular formula C₉H₁₀O.[1][2][3] Its physical properties, particularly refractive index and density, are critical for its application as a chemical intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds.[1][2]

The refractive index and density of this compound have been reported under various conditions. The following tables summarize these quantitative data for easy reference and comparison.

Table 1: Reported Density of this compound

| Density Value | Temperature (°C) | Units | Notes |

| 0.994 | 0 | g/cm³ | [4] |

| 0.9856 | 15 | g/cm³ | [3] |

| 0.98 | 20 | - | Specific Gravity (20/20)[5] |

| 0.978 | 25 | g/mL | (lit.)[2][6][7][8] |

| 0.979 | 25 | g/mL | [1] |

| 0.981 | Not Specified | g/mL | [9] |

| 0.98 | Not Specified | - | Specific Gravity[10][11] |

Table 2: Reported Refractive Index of this compound

| Refractive Index Value | Temperature (°C) | Wavelength |

| 1.522 | 20 | D-line (n20/D)[1][2][6][7][8][9] |

| 1.52 | 20 | D-line (n20/D)[5] |

| 1.52 | Not Specified | Not Specified[10][11] |

Experimental Protocols

Accurate determination of refractive index and density is fundamental in verifying substance purity and ensuring consistency in experimental and manufacturing processes. The following sections detail standard laboratory protocols for these measurements.

The refractive index of a liquid is commonly measured using an Abbe refractometer, which operates on the principle of measuring the critical angle of total internal reflection.[12]

Methodology: Using an Abbe Refractometer

-

Instrument Calibration:

-

Turn on the refractometer and allow the light source to warm up.

-

Ensure the prism surfaces are clean using a soft lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water. Apply a drop of distilled water to the measuring prism, close the prisms, and adjust the instrument to read the known refractive index for water at the measurement temperature (e.g., 1.333 at 20°C). Adjust the calibration screw if necessary.

-

-

Sample Measurement:

-

Place 1-2 drops of the this compound sample onto the surface of the main prism.

-

Close the illuminating prism and lock it securely. Ensure the liquid sample spreads evenly between the two prisms.

-

While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.

-

Fine-tune the view using the dispersion compensator knob to eliminate any color fringe and sharpen the dividing line between the light and dark fields.

-

Use the fine adjustment knob to center the dividing line precisely on the crosshairs of the reticle.

-

-

Data Recording:

-

Read the refractive index value from the instrument's scale.

-

Record the temperature of the measurement, as refractive index is temperature-dependent. Most modern refractometers have a built-in thermometer and temperature control system.

-

Clean the prisms thoroughly with a suitable solvent and soft tissue immediately after the measurement.

-

Caption: Workflow for measuring refractive index.

Density is defined as the mass of a substance per unit volume (Density = Mass/Volume).[13] For precise measurements in a research setting, a pycnometer (or density bottle) is often used. This method provides higher accuracy than using a simple graduated cylinder.

Methodology: Using a Pycnometer

-

Preparation and Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance (m_pyc).

-

Fill the pycnometer with a reference liquid of known density, typically deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 20°C or 25°C) in a water bath.

-

Carefully dry the outside of the pycnometer and measure its mass (m_pyc+water).

-

The mass of the water is m_water = (m_pyc+water) - m_pyc.

-

The volume of the pycnometer at the specified temperature is calculated as V_pyc = m_water / ρ_water, where ρ_water is the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the dry pycnometer with this compound, avoiding air bubbles.

-

Insert the stopper and thermostat the pycnometer to the same temperature used for calibration.

-

Dry the exterior of the pycnometer and measure its total mass (m_pyc+sample).

-

-

Calculation:

-

Calculate the mass of the this compound sample: m_sample = (m_pyc+sample) - m_pyc.

-

Calculate the density of the this compound: ρ_sample = m_sample / V_pyc.

-

Caption: Workflow for measuring density via pycnometry.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. This compound CAS#: 1746-13-0 [m.chemicalbook.com]

- 3. This compound [chemister.ru]

- 4. This compound(1746-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | 1746-13-0 | TCI AMERICA [tcichemicals.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound 99 1746-13-0 [sigmaaldrich.com]

- 8. This compound 99 1746-13-0 [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. labproinc.com [labproinc.com]

- 11. labproinc.com [labproinc.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to the Handling and Storage of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and key chemical properties of allyl phenyl ether. The content is structured to meet the needs of laboratory and drug development professionals, with a focus on safety, experimental procedures, and data presentation.

Chemical and Physical Properties

This compound, also known as (2-propen-1-yloxy)benzene, is a colorless liquid with a petroleum distillate-like odor. It serves as a valuable intermediate in organic synthesis, notably as a precursor for the Claisen rearrangement to produce allylphenols.[1]

Quantitative Data Summary

The physical and toxicological properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1746-13-0 | [2] |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Boiling Point | 191.7 - 192 °C @ 760 mmHg | [2][3] |

| Flash Point | 62 °C (143.6 °F) | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Petroleum distillates | [2] |

| Solubility | Insoluble in water | [4] |

| Specific Gravity | 0.98 | [5] |

Table 2: Toxicological Data

| Test | Route | Species | Value | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 100 mg/kg | [6] |

| LD50 | Intravenous | Mouse | 63 mg/kg | [6] |

Handling and Storage Precautions

Proper handling and storage are critical to ensure the safety of personnel and the integrity of the compound. This compound is a combustible liquid and may form explosive peroxides upon storage.[3][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye Protection | Chemical goggles. Contact lenses should not be worn. | [6] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [6] |

| Skin and Body | Wear suitable protective clothing. | [6] |

| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator where inhalation exposure may occur. | [6] |

Storage Requirements

Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] Containers should be kept tightly closed to prevent the ingress of air and moisture, which can contribute to peroxide formation.[6]

Key Storage Precautions:

-

Incompatible Materials: Store away from strong oxidizing agents.[2][6]

-

Peroxide Formation: this compound is known to form peroxides upon storage, which can be explosive.[3] Containers should be dated upon receipt and upon opening. Regular testing for peroxides is essential, especially before distillation or concentration.[7]

-

Temperature: Store in a cool place.[6]

Spill and Release Procedures

In the event of a spill, evacuate unnecessary personnel and remove all ignition sources.[6] Use non-sparking tools for cleanup.[6] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container for disposal.[1] Ensure adequate ventilation.[1]

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] However, it presents several reactivity hazards that must be managed.

-

Conditions to Avoid: Heat, sparks, and open flames.[6]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and phenolic compounds.[1][2][6]

-

Hazardous Reactions: Decomposes when heated above 150°C in the presence of metal salts.[4] The most significant reaction is the Claisen rearrangement, which occurs at elevated temperatures to form 2-allylphenol (B1664045).[8]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound, its characteristic Claisen rearrangement, and a crucial safety protocol for peroxide testing.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from phenol (B47542) and allyl bromide.[1]

Materials:

-

Phenol (94 g, 1.0 mol)

-

Allyl bromide (121 g, 1.0 mol)

-

Anhydrous potassium carbonate (140 g, 1.0 mol)

-

Acetone (150 g)

-

Diethyl ether

-

10% Sodium hydroxide (B78521) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Charge a round-bottom flask with phenol, allyl bromide, anhydrous potassium carbonate, and acetone.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Add distilled water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[1]

-

Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[6]

-

Dry the organic layer over anhydrous potassium carbonate.[1]

-

Remove the diethyl ether by evaporation under reduced pressure.[1]

-

Purify the crude this compound by vacuum distillation, collecting the fraction at 85°C and 19 mmHg.[6]

Claisen Rearrangement to 2-Allylphenol

This reaction is a thermally induced[2][2]-sigmatropic rearrangement and is a characteristic reaction of this compound.[9]

Materials:

-

This compound

-

High-temperature heating apparatus (e.g., sand bath, heating mantle)

-

Reaction vessel suitable for high temperatures

-

Purification setup (e.g., distillation or chromatography)

Procedure:

-

Place the this compound in a suitable reaction vessel.

-

Heat the vessel to approximately 200-250°C. The optimal temperature may vary, with studies showing maximum conversion to 2-allylphenol at 200°C when heated in water.[7]

-

Maintain the temperature for a sufficient period to allow for rearrangement. The reaction progress can be monitored by techniques such as TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting 2-allylphenol from any unreacted starting material or byproducts. Purification can be achieved through acid-base extraction, followed by distillation or column chromatography.[10]

Protocol for Peroxide Detection in Ethers

Given that this compound can form explosive peroxides, regular testing is a critical safety measure.[3][7] The following is a general procedure using commercially available test strips.

Materials:

-

Sample of this compound

-

Peroxide test strips (e.g., EMQuant® Peroxide Test Strips, 0-100 ppm range)[7]

-

Appropriate PPE

Procedure:

-

Work in a well-ventilated area or a fume hood.

-

Open the container of this compound cautiously, being aware of the potential for peroxides, especially if the container is old or has been stored improperly. Never attempt to open a container with visible crystallization around the cap.[7]

-

Dip the test strip into the sample for one second.[11]

-

Shake off excess liquid.[11]

-

Wait for the time specified by the manufacturer (typically 5-15 seconds).

-

Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in ppm.

-

Action Levels: If the peroxide concentration exceeds 10-25 ppm, the solvent should be considered for disposal.[12] Do not distill or evaporate a solvent with a peroxide concentration greater than 100 ppm.[13]

Toxicology and Metabolism

This compound is harmful if swallowed, in contact with skin, or if inhaled.[14] Repeated exposure may cause kidney damage.[6]

While a specific metabolic pathway for this compound is not extensively detailed in the literature, the biotransformation can be inferred from studies on related compounds. The metabolism of allyl compounds often involves the formation of mercapturic acids.[6] The allyl group can be metabolized to acrolein and subsequently to acrylic acid.[3] Phenyl ethers can undergo metabolic processes such as aromatic hydroxylation and cleavage of the ether bond, often mediated by cytochrome P450 enzymes.[15][16]

First Aid Measures

Immediate action is required in case of exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. | [6] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical advice/attention. | [6] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [6] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1][6] |

Fire-Fighting Measures

This compound is a combustible liquid.[6]

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[6]

-

Specific Hazards: Irritating fumes and acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6] Containers may explode when heated.[2]

-

Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[6]

Conclusion

This compound is a versatile chemical intermediate with manageable but significant hazards. A thorough understanding of its properties, adherence to strict handling and storage protocols, and awareness of its potential for peroxide formation are paramount for its safe use in research and development. This guide provides the foundational knowledge for establishing safe laboratory practices when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The biotransformation of allyl alcohol and acrolein in rat liver and lung preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observations on the metabolism of allyl compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biotransformation of allyl chloride in the rat. Influence of inducers on the urinary metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.wellesley.edu [www1.wellesley.edu]

- 8. researchgate.net [researchgate.net]

- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 10. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. nanofab.sites.olt.ubc.ca [nanofab.sites.olt.ubc.ca]

- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 14. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism of phenyl o-(2-N-morpholinoethoxy)-phenyl ether hydrochloride in the rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermochemical Properties of Allyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl ether (APE), a key organic intermediate, plays a significant role in various synthetic pathways, including the renowned Claisen rearrangement. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and computational modeling in drug development and materials science. This technical guide provides a consolidated overview of the available data on the thermochemical properties of this compound, details the experimental and computational methodologies for their determination, and presents a visualization of its characteristic rearrangement reaction.

Core Thermochemical Properties

A comprehensive literature search for experimentally determined thermochemical data for this compound reveals a scarcity of peer-reviewed, well-documented values. Much of the available data is from chemical supplier databases, which often lack detailed experimental context and uncertainty analysis. This guide presents the available data and complements it with established experimental and computational methodologies for a more complete picture.

Data Presentation

The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that the values for the heat of combustion and heat of vaporization are sourced from publicly available chemical databases and should be used with the understanding that they may not have undergone rigorous peer review.

| Property | Symbol | Value | State | Source |

| Heat of Combustion | ΔcH° | -4933 kJ/mol | Liquid | [1] |

| Heat of Vaporization | ΔvapH | 41.1 kJ/mol | Liquid | [1] |

| Boiling Point | Tb | 191.7 °C (464.85 K) | Liquid | [2] |

| Vapor Pressure | Pvap | 0.682 mmHg at 25 °C | Liquid | [3] |

| Density | ρ | 0.978 g/mL at 25 °C | Liquid | |

| Refractive Index | nD20 | 1.522 | Liquid |

Experimental Protocols

The determination of the thermochemical properties listed above relies on well-established experimental techniques. The following sections detail the general methodologies for key experiments.

Combustion Calorimetry for Heat of Combustion

The heat of combustion of a liquid organic compound like this compound is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid this compound is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of temperature. The enthalpy of vaporization can then be derived from this data using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: An ebulliometer is used, which is designed to measure the boiling temperature of a liquid under a controlled pressure. The apparatus typically consists of a boiling flask, a condenser, and a system for precise pressure measurement and control.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The system is brought to a specific, constant pressure.

-

The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured with a high-precision thermometer.

-

This measurement is repeated at various pressures.

-

-

Data Analysis: The vapor pressure data (P) at different temperatures (T) are plotted as ln(P) versus 1/T. According to the Clausius-Clapeyron equation (ln(P) = -ΔHvap/R * (1/T) + C), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. This allows for the calculation of the enthalpy of vaporization (ΔHvap).

Computational Thermochemistry

In the absence of extensive experimental data, quantum chemical calculations provide a powerful tool for estimating the thermochemical properties of molecules like this compound.

Methodology:

High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, are employed to calculate the electronic energy of the molecule.[4]

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

-